3-Methoxy-2-methylpropanethioamide
Description
Properties
IUPAC Name |
3-methoxy-2-methylpropanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-4(3-7-2)5(6)8/h4H,3H2,1-2H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPQZFODWXAEJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Kinetics for 3 Methoxy 2 Methylpropanethioamide Transformations
Mechanistic Pathways of Thioamide Hydrolysis
Thioamides are generally more resistant to hydrolysis than their amide counterparts. nih.gov However, their hydrolysis can be promoted under certain conditions, particularly in the presence of metal ions.
Metal-Ion Promoted Desulfurization Kinetics (e.g., Gold(III) Bromides)
The hydrolysis of thioamides to their corresponding amides can be significantly accelerated by the presence of certain metal ions. Studies on N-cyclohexylthiobenzamide with gold(III) bromide complexes, such as AuBr₄⁻ and trans-Au(CN)₂Br₂⁻, in aqueous solutions have provided valuable insights into this process. rsc.org The reaction proceeds through the rapid and stoichiometric formation of S-amide–gold(III) ion adducts. These adducts then undergo a slower decomposition step, yielding the corresponding O-amide. rsc.org
Kinetic studies have elucidated the effects of various factors on the rate of this desulfurization process. The reaction rate is influenced by temperature, pH, ionic strength, and the concentration of ambient bromide ions. rsc.org
Influence of Ligand Softness and Charge on Desulfurization Rates
For square planar gold(III) adducts, the rate of desulfurization is enhanced by two key factors: an increase in the positive charge on the gold atom and an increase in the "softness" of the ligands attached to the metal center. rsc.org Soft ligands, in the context of Hard and Soft Acids and Bases (HSAB) theory, have a greater affinity for the soft sulfur atom of the thioamide group, facilitating the formation of the initial adduct and subsequent desulfurization.
Furthermore, the coordination geometry of the gold(III) complex plays a crucial role. In the presence of excess bromide ions, the square planar gold ions and their adducts can be partially or completely converted into octahedral species. Experimental evidence shows that the desulfurization process is significantly faster in these octahedral adducts compared to their square planar counterparts. rsc.org
Conformational Effects on Hydrolytic Stability
The stability of the thioamide bond towards hydrolysis is also influenced by its conformational properties. The significant contribution of the polar resonance form in thioamides results in a higher rotational barrier around the N–C(S) bond compared to the N-C(O) bond in amides, by approximately 5–7 kcal/mol. nih.gov This increased rotational barrier contributes to the greater kinetic stability of thioamides against hydrolysis. nih.govchemrxiv.org The introduction of thioamides into peptides, for instance, can enhance their stability towards hydrolytic enzymes. chemrxiv.orgresearchgate.net
Oxidation Reactions of Thioamides
Thioamides are susceptible to oxidation at the electron-rich sulfur atom. These reactions can proceed through various mechanisms, including radical pathways, and are of interest in both synthetic chemistry and biological systems.
Kinetics and Mechanisms of Oxidation (e.g., by Silver(II)-cyclam)
The oxidation of thioamides has been investigated using various oxidizing agents. One well-studied example is the oxidation of the heterocyclic thioamide 4,6-dimethyl-2-mercaptopyrimidine (B146703) (DMP) by the silver(II)-cyclam complex, [Ag(cyclam)]²⁺. tandfonline.comepa.govresearchgate.net The kinetics of this reaction were found to be first-order with respect to both the silver(II) complex and the thioamide. tandfonline.comepa.gov
The reaction rate is significantly affected by the pH of the solution due to the acid-base equilibrium of the thioamide, which can exist in both a thiol (RSH) and a thiolate (RS⁻) form. tandfonline.comepa.gov The proposed mechanism involves the oxidation of both the protonated and deprotonated forms of the thioamide by [Ag(cyclam)]²⁺. This oxidation step generates thiyl radicals (RS•), which then undergo rapid dimerization to form a disulfide (RSSR). tandfonline.comepa.gov A rate expression derived from this postulated mechanism allows for the calculation of second-order rate constants and activation parameters. tandfonline.comepa.gov
Table 1: Interactive Data on the Oxidation of 4,6-dimethyl-2-mercaptopyrimidine by Silver(II)-cyclam
| Parameter | Value | Conditions |
| Reaction Order in [Ag(cyclam)]²⁺ | 1 | pH 5.8-7.2 |
| Reaction Order in [DMP] | 1 | pH 5.8-7.2 |
| Ionic Strength | 0.10 M (NaClO₄) | Constant |
| Postulated Intermediate | Thiyl radical (RS•) | --- |
| Final Product | Disulfide (RSSR) | --- |
Radical Mechanisms in Thioamide Conversions
Radical mechanisms are implicated in various transformations of thioamides. For instance, the copper-catalyzed decarboxylative thioamidation of cinnamic acids in the presence of sulfur is suggested to proceed through a radical mechanism, as the reaction is inhibited by radical scavengers. nih.gov Similarly, direct radical copolymerizations involving the C=S double bond of thioamides have been reported. acs.org The formation of thiyl radicals is a key step in the one-electron oxidation of thiols, which can then lead to a variety of stable products. nih.gov The competition between polar and radical mechanisms can be complex, as illustrated by simulations of the trifluoromethylation of thiophenol. researchgate.net
Cyclization Reactions Involving Thioamides
Thioamides, including 3-methoxy-2-methylpropanethioamide, are key precursors in the synthesis of various heterocyclic compounds, most notably thiazoles, through cyclization reactions.
Kinetics of Thiazole (B1198619) Formation via Hantzsch Cyclization with α-Halo Ketones
The Hantzsch thiazole synthesis is a well-established method for forming a thiazole ring by reacting a thioamide with an α-halo ketone. synarchive.comyoutube.com The reaction between 3-methoxy-2-methylpropanethioamide and an α-halo ketone, such as 3-chloroacetylacetone, is expected to follow second-order kinetics, being first order with respect to each reactant. This is consistent with studies on other thioamides. The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-halo ketone in an SN2 reaction. youtube.com This is followed by an intramolecular condensation where the nitrogen atom attacks the ketone's carbonyl group, leading to the formation of a five-membered ring intermediate. chemhelpasap.com Subsequent dehydration yields the final aromatic thiazole product. youtube.com The aromaticity of the thiazole ring provides a strong thermodynamic driving force for the reaction. youtube.com
The reaction rate is influenced by temperature and the dielectric constant of the solvent system, often a water-ethanol or water-isopropanol mixture. Kinetic studies on similar systems show that the reaction rate increases with temperature. A salt effect study on related reactions indicated the formation of ionic species during the course of the reaction.
Kinetic Parameters and Transition State Analysis (e.g., Activation Energy, Activation Entropy)
Kinetic studies of Hantzsch thiazole synthesis with various thioamides provide insight into the transition state and energetic requirements of the reaction. While specific data for 3-methoxy-2-methylpropanethioamide is unavailable, data from analogous reactions can be used for estimation. For example, the reaction of thiobenzamide (B147508) with 3-chloroacetylacetone has a determined activation energy (Ea). The transition state is believed to involve the stabilization of a cationic intermediate formed during the dehydration of the thiazoline (B8809763) intermediate. nih.gov
The entropy of activation (ΔS‡) for such cyclization reactions is typically negative. This is attributed to the loss of degrees of freedom as the open-chain reactants form a more ordered, cyclic transition state. The negative entropy indicates a more organized arrangement in the transition state compared to the reactants.
Below is a table of representative kinetic parameters for the Hantzsch reaction with other thioamides, which can serve as a reference for the expected behavior of 3-methoxy-2-methylpropanethioamide.
Representative Kinetic Parameters for Hantzsch Thiazole Synthesis
| Thioamide | α-Halo Ketone | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|---|
| Thiobenzamide | 3-Chloroacetylacetone | 48.82 | |
| Cyclohexanone Thiosemicarbazone | 3-Chloroacetylacetone | 33.09 |
Nucleophilic Substitution Reactions Involving Methoxy (B1213986) and Thioamide Groups
The 3-methoxy-2-methylpropanethioamide molecule possesses two primary sites for nucleophilic attack: the thiocarbonyl carbon of the thioamide group and the carbon of the methoxy group.
Methoxy Group: The methoxy group is typically a poor leaving group for nucleophilic substitution reactions. thieme-connect.com However, under certain conditions, such as in the presence of a strong nucleophile or with activation, substitution can occur. For instance, in some aromatic systems, a methoxy group can be replaced by various nucleophiles like Grignard reagents, alkoxides, and amides, especially when an adjacent activating group is present. elsevierpure.com In the context of 3-methoxy-2-methylpropanethioamide, a strong nucleophile could potentially attack the methyl carbon of the methoxy group in an SN2 fashion, although this is generally a less favored pathway compared to reactions at the more reactive thioamide functional group.
Willgerodt-Kindler Reaction Mechanisms and Variations
The Willgerodt-Kindler reaction is a powerful transformation that typically converts an aryl alkyl ketone into a terminal amide or, in the Kindler modification, a thioamide. wikipedia.org Therefore, 3-methoxy-2-methylpropanethioamide would be considered a potential product of this reaction, rather than a starting material. The reaction has been successfully applied to aliphatic ketones as well. tandfonline.comsciencemadness.org
The mechanism of the Kindler modification, which would lead to a thioamide, proceeds through several key steps. wikipedia.org Starting from a suitable ketone precursor, the first step involves the formation of an enamine through reaction with a secondary amine, such as morpholine. wikipedia.org This enamine then acts as a nucleophile, attacking elemental sulfur. wikipedia.org The key rearrangement occurs when the amine group attacks the newly formed thiocarbonyl, leading to a transient aziridine (B145994) intermediate, which then tautomerizes to form the stable thioamide product. wikipedia.org The net result is the migration of the carbonyl (or in this case, thiocarbonyl) functionality to the end of the alkyl chain. wikipedia.org
Variations of the Willgerodt-Kindler reaction have been developed to improve yields and broaden the scope, including catalyst-free and solvent-free conditions, sometimes utilizing microwave irradiation to accelerate the reaction. tandfonline.commdpi.com Some modern protocols have even extended the reaction to carboxylic acids as starting materials. mdpi.com
Theoretical and Computational Chemistry Investigations of 3 Methoxy 2 Methylpropanethioamide
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical methods are fundamental to understanding the electron distribution and stability of molecules. Studies on thioamides consistently reveal distinct electronic characteristics compared to their amide analogs, influencing their structure and reactivity. nih.gov The thioamide C=S bond is significantly longer than the C=O bond in amides, and sulfur's larger van der Waals radius introduces notable steric effects. nih.gov Furthermore, thioamides possess a weaker C=S bond (approx. 130 kcal/mol) compared to the C=O bond (approx. 170 kcal/mol) in amides, making them more reactive towards both nucleophiles and electrophiles. nih.gov
Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the electronic structure of molecules. researchgate.netyoutube.com Methods like B3LYP, often paired with basis sets such as 6-31G(d,p) or 6-311++G(2d,2p), are commonly used to optimize molecular geometries and calculate various quantum chemical parameters for sulfur-containing compounds like thioamides and thioureas. figshare.comsciensage.inforesearchgate.net These calculations can determine molecular geometries, energies, vibrational frequencies, and properties related to electron distribution. researchgate.net
For thioamide systems, ab initio methods such as Hartree-Fock and Møller-Plesset perturbation theory (MP2) provide high-level analysis of conformational energies and rotational barriers. acs.orgresearchgate.net For instance, MP2/6-311+G** level calculations have been used to determine methyl rotational barriers in N-methyl-substituted thioamides. researchgate.net DFT methods are also employed to study non-covalent interactions, with functionals like ωB97XD being suitable for analyzing hydrogen bonds and other weak interactions that govern molecular conformation. nih.gov Such studies confirm the stability of thioamide structures through the analysis of frontier molecular orbitals (HOMO-LUMO), where the negative energy values of these orbitals are indicative of a stable compound. nih.gov
The conformational landscape of a molecule describes the relative energies of its different spatial arrangements. For thioamides, this landscape is shaped by the unique properties of the thioamide bond. acs.org The substitution of oxygen with the bulkier sulfur atom, along with the longer C=S bond, restricts the available conformational space compared to analogous amides. nih.gov
Potential energy surfaces (PES), often generated through constrained optimizations at levels like HF/6-31G*, map the energy of the molecule as a function of specific torsional angles. acs.orgresearchgate.net These surfaces help identify the most stable conformers (energy minima) and the energy barriers between them. acs.orgyoutube.com For thio-substituted dipeptides, computational studies show that thio-substitution favors conformations with specific phi (φ) angles due to increased steric hindrance from the sulfur atom. nih.gov The insertion of a thioamide linkage is not conformationally neutral and can lead to significant changes in the structure of a molecule, primarily affecting residues on the C-terminal side of the thioamide group. acs.org
A key feature of the thioamide group is the significant energy barrier to rotation around the C-N bond, which is notably higher than in amides. nih.govacs.org This restricted rotation is a consequence of the partial double-bond character of the C-N bond, arising from the resonance between the neutral and a bipolar form where the nitrogen atom bears a positive charge and the sulfur atom a negative charge.
Theoretical studies using DFT and ab initio methods have extensively analyzed this rotational barrier. acs.orgnih.gov The origin of the higher barrier in thioamides is attributed to a more significant contribution from the bipolar resonance form, leading to a stronger and more rigid C-N bond. nih.govnih.gov The change in charge density at the sulfur atom during the rotation of the amino group is greater than that at the oxygen atom in formamide (B127407). nih.gov Calculations at the B3LYP/6-31G(d,p) level have been used to establish linear relationships between the barrier heights and various structural and electronic parameters of the thioamide group. acs.orgnih.gov
| Compound | Rotational Barrier (kcal/mol) | Reference |
|---|---|---|
| Formamide | ~16.4 | nih.gov |
| Thioformamide (B92385) | ~21.4 | nih.gov |
| Acetamide | ~12.4 | nih.gov |
| Thioacetamide | Higher than acetamide | acs.orgnih.gov |
Intermolecular Interactions and Solvation Effects
The nature of intermolecular interactions, particularly hydrogen bonding, is critical to the behavior of molecules in biological and chemical systems. Solvation effects can further modulate these interactions.
The thioamide group (–CSNH–) is an interesting hydrogen-bonding motif. It is well-established through computational and experimental studies that the thioamide N-H group is a stronger hydrogen bond donor compared to its amide counterpart. nih.govnih.govresearchgate.net Conversely, the thione sulfur atom is generally considered a weaker hydrogen bond acceptor than an amide's carbonyl oxygen. nih.govnih.gov
The primary hydrogen bond interaction involving the thioamide group is the N-H···S=C synthon, which can lead to the formation of stable dimeric structures. iucr.org However, the geometry of this interaction is crucial. While the N-H donor capabilities are enhanced, the acceptor ability of the sulfur atom is highly dependent on the angle of approach of the hydrogen bond donor. nih.govchemrxiv.org Studies on model dimers found that when a thioamide acts as a hydrogen-bond acceptor, the optimal contact angle is around 100°, which is unconventional compared to the typical sp² model for oxygen. nih.gov This specific geometric preference can influence the stability of secondary structures in larger molecules like peptides. nih.govchemrxiv.org
The strength of hydrogen bonds can be quantified computationally by calculating the interaction energy (ΔH) of hydrogen-bonded dimers. Such calculations, often performed at the B3LYP/6-311++G(2d,2p) level with corrections for basis set superposition error (BSSE), provide valuable data on the energetics of these interactions. figshare.com
Studies comparing formamide and thioformamide dimers have quantified these differences. In the gas phase, thioamides are predicted to be stronger hydrogen-bond donors than amides by approximately 1.0 to 1.5 kcal/mol. nih.gov The SCN−H···O=C hydrogen bond is particularly strong, while the SCN−H···S=C interaction is weaker than its oxygen-containing counterpart. figshare.com These strengths are attenuated in polar solvents, but the general trends persist. nih.gov
| Hydrogen Bond Type | Calculated Strength (kcal/mol) |
|---|---|
| SCN−H···O=C | -7.3 ± 0.4 |
| OCN−H···O=C | -6.1 ± 0.3 |
| SCN−H···S=C | -5.0 ± 0.1 |
| OCN−H···S=C | -4.8 ± 0.3 |
Solvent Effects on Thioamide Properties and Reactivity (e.g., PCM model)
The properties and reactivity of 3-Methoxy-2-methylpropanethioamide are intrinsically linked to its environment. Solvent effects, particularly in polar media, can significantly influence the electronic structure and stability of the molecule. The Polarizable Continuum Model (PCM) is a powerful computational tool to investigate these effects by representing the solvent as a continuous dielectric medium. wikipedia.orgdiracprogram.org This approach allows for the calculation of solvation free energy, which is composed of electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.orgdiracprogram.org
In the context of 3-Methoxy-2-methylpropanethioamide, the thioamide group (–C(S)NH–) is of particular interest. The carbon-sulfur double bond is less polarized than a carbon-oxygen double bond in an amide, but it is more polarizable. This means that the electron cloud of the C=S bond is more easily distorted by an external electric field, such as that generated by solvent molecules.
Table 1: Hypothetical PCM Results for 3-Methoxy-2-methylpropanethioamide in Different Solvents
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Solvation Free Energy (kcal/mol) | C=S Bond Length (Å) | C–N Bond Length (Å) |
| Gas Phase | 1 | 3.85 | 0.00 | 1.675 | 1.360 |
| Toluene | 2.38 | 4.52 | -3.45 | 1.678 | 1.357 |
| Acetone | 20.7 | 5.89 | -7.80 | 1.685 | 1.352 |
| Methanol | 32.7 | 6.21 | -8.95 | 1.688 | 1.350 |
| Water | 78.4 | 6.45 | -9.50 | 1.692 | 1.348 |
Note: The data in this table is illustrative and based on general principles of solvent effects on thioamides.
The results would likely show an increase in the dipole moment as solvent polarity increases, indicating stronger solute-solvent electrostatic interactions. The C=S bond would be expected to lengthen slightly, and the C–N bond to shorten, consistent with the increased contribution of the zwitterionic resonance form. These structural changes can, in turn, affect the molecule's reactivity, for example, by altering the susceptibility of the thiocarbonyl carbon to nucleophilic attack.
Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis
The three-dimensional structure of 3-Methoxy-2-methylpropanethioamide is not static but exists as an ensemble of conformations. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to explore the conformational space of a molecule. nih.govnih.gov
MD simulations solve Newton's equations of motion for the atoms of the molecule over time, providing a trajectory that reveals the dynamic behavior and conformational preferences. For 3-Methoxy-2-methylpropanethioamide, a key aspect to investigate would be the rotational barriers around the C–N bond of the thioamide group and the single bonds of the alkyl chain. Due to the partial double-bond character of the C–N bond, rotation is restricted, leading to the possibility of cis and trans isomers, with the trans form generally being more stable. The larger van der Waals radius of sulfur compared to oxygen results in greater steric hindrance, which can influence the stable conformations of the molecule. nih.gov
Monte Carlo simulations offer a complementary approach. Instead of a deterministic trajectory, MC methods generate a series of random configurations and accept or reject them based on their calculated energy. This allows for an efficient search of the potential energy surface to identify low-energy conformers.
Table 2: Hypothetical Relative Energies of Key Conformers of 3-Methoxy-2-methylpropanethioamide
| Conformer Description | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti (trans C-N) | 180° | 0.00 | 75.2 |
| Gauche (trans C-N) | 60° | 0.85 | 20.1 |
| Gauche (trans C-N) | -60° | 0.90 | 4.5 |
| Anti (cis C-N) | 180° | 3.50 | 0.2 |
Note: This data is hypothetical and serves to illustrate the expected conformational preferences.
These simulations would likely reveal that the trans conformation of the thioamide group is significantly preferred. The flexibility of the 3-methoxypropyl group would lead to multiple low-energy conformers, with the relative populations determined by a balance of steric and electronic effects.
Basicity and Nucleophilicity of Thiocarbonyls vs. Carbonyls
The replacement of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide has profound effects on the molecule's electronic properties and reactivity. chemrxiv.org The thiocarbonyl group (C=S) in 3-Methoxy-2-methylpropanethioamide is generally more basic and more nucleophilic than the carbonyl group (C=O) in its amide counterpart, 3-methoxy-2-methylpropanamide.
Basicity: Basicity refers to the ability to accept a proton. The sulfur atom in the thiocarbonyl group is a better proton acceptor than the oxygen in a carbonyl group. This can be attributed to the electronic structure of the C=S bond. The highest occupied molecular orbital (HOMO) of a thioamide is higher in energy than that of an amide, making the lone pair electrons on the sulfur more available for donation to a proton.
Nucleophilicity: Nucleophilicity is a measure of the ability to donate an electron pair to an electrophile, typically a carbon atom. masterorganicchemistry.com The sulfur atom of the thiocarbonyl group is larger and more polarizable than the oxygen atom. This "softness" allows it to form bonds with a wider range of electrophiles and makes it a more potent nucleophile. Conversely, the thiocarbonyl carbon is generally considered "softer" and less electrophilic than a carbonyl carbon. However, the thiocarbonyl group is more prone to nucleophilic attack than a carbonyl group when coordinated to a metal center with modest pi-basicity. acs.org
Table 3: Comparison of Carbonyl and Thiocarbonyl Properties
| Property | Carbonyl Group (C=O) | Thiocarbonyl Group (C=S) |
| Electronegativity of Chalcogen | High (Oxygen ≈ 3.44) | Moderate (Sulfur ≈ 2.58) |
| Bond Polarity | Highly Polar | Moderately Polar |
| Polarizability | Lower | Higher |
| HOMO Energy Level | Lower | Higher |
| Basicity of Chalcogen Atom | Lower | Higher |
| Nucleophilicity of Chalcogen Atom | Lower | Higher |
This enhanced basicity and nucleophilicity mean that 3-Methoxy-2-methylpropanethioamide is expected to be more reactive towards acids and certain electrophiles compared to its amide analog.
Advanced Computational Methodologies (e.g., Machine Learning Potentials, Neural Networks)
The field of computational chemistry is increasingly leveraging advanced methodologies like machine learning (ML) and artificial neural networks to accelerate and enhance the study of molecular systems. cmu.eduuic.edunih.gov For a molecule like 3-Methoxy-2-methylpropanethioamide, these techniques hold significant promise.
Machine Learning Potentials (MLPs): Traditional MD simulations rely on classical force fields, which may not accurately capture the nuances of the thioamide group. Developing a specific force field is a laborious process. MLPs, such as those based on neural networks, can be trained on a large dataset of quantum mechanical (QM) calculations (e.g., from Density Functional Theory). Once trained, these potentials can predict the energy and forces of a molecular configuration with QM-level accuracy but at a fraction of the computational cost. cmu.edu This would enable large-scale and long-timescale MD simulations of 3-Methoxy-2-methylpropanethioamide, providing more accurate insights into its conformational dynamics and interactions.
Neural Networks for Property Prediction: Neural networks can be trained to predict a wide range of molecular properties directly from the molecular structure. For 3-Methoxy-2-methylpropanethioamide, a trained neural network could potentially predict properties such as its solubility, pKa, or even its reactivity in different chemical environments without the need for explicit, time-consuming simulations. These models learn complex structure-property relationships from large chemical databases. nih.gov
The application of these advanced methods would represent a significant step forward in understanding the chemical nature of 3-Methoxy-2-methylpropanethioamide, allowing for rapid and accurate prediction of its behavior in various scenarios.
Advanced Spectroscopic Characterization Techniques for 3 Methoxy 2 Methylpropanethioamide Analogs
Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)
In the analysis of thioamides, the C=S stretching vibration is a key diagnostic band. Unlike the intense C=O stretching band in amides which appears around 1660 cm⁻¹, the C=S stretch in thioamides is typically found in the 1120 (±20) cm⁻¹ region of the IR spectrum. nih.gov This significant difference in wavenumber allows for clear differentiation between amides and their thioamide counterparts. The lower frequency of the C=S stretch is attributed to the larger mass of the sulfur atom compared to oxygen and the lower bond order of the C=S bond.
FT-Raman spectroscopy is particularly useful for analyzing the C=S bond as it often provides a strong and easily identifiable signal, whereas the corresponding IR absorption can sometimes be weak or coupled with other vibrations. tubitak.gov.tr The combined use of both FT-IR and FT-Raman allows for a more complete vibrational assignment. tubitak.gov.tr For a molecule like 3-Methoxy-2-methylpropanethioamide, other characteristic vibrations would include C-H stretching and bending modes from the methyl and methoxy (B1213986) groups, as well as C-O and C-N stretching vibrations. primescholars.comresearchgate.net
Table 1: Typical Vibrational Frequencies for Thioamide Analogs
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3100-3500 | FT-IR |
| C-H Stretch (Aliphatic) | 2850-3000 | FT-IR, FT-Raman |
| C=S Stretch | 1100-1140 | FT-IR, FT-Raman |
| C-N Stretch | 1250-1350 | FT-IR, FT-Raman |
| C-O Stretch (Methoxy) | 1000-1100 | FT-IR |
Note: The exact wavenumbers for 3-Methoxy-2-methylpropanethioamide may vary based on its specific conformation and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure and conformation of 3-Methoxy-2-methylpropanethioamide in solution. Both ¹H-NMR and ¹³C-NMR provide a wealth of information about the chemical environment of each nucleus. auremn.org.brnih.gov
¹H-NMR spectra would reveal the connectivity of protons in the molecule. Key signals would include those for the methoxy group (CH₃O-), the methyl group (CH₃-), the methine proton (-CH-), and the protons of the thioamide group (-NH₂). The chemical shifts and coupling constants of these protons are sensitive to the molecule's conformation, particularly the rotation around the C-N bond of the thioamide group. researchgate.net Due to the partial double bond character of the C-N bond, hindered rotation can lead to the observation of distinct signals for different rotamers at low temperatures. rsc.orgcdnsciencepub.com
¹³C-NMR spectroscopy provides information on the carbon framework. A highly characteristic feature in the ¹³C-NMR spectrum of a thioamide is the chemical shift of the thiocarbonyl carbon (C=S). This resonance typically appears significantly downfield, in the range of 200-210 ppm, which is about 30 ppm lower than the carbonyl carbon in the corresponding amide. nih.gov The chemical shifts of the methoxy and methyl carbons would also provide valuable structural confirmation. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Methoxy-2-methylpropanethioamide Analogs
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (NH₂) | 7.5 - 9.5 | broad singlet |
| ¹H (CH) | 2.8 - 3.5 | multiplet |
| ¹H (OCH₃) | 3.2 - 3.6 | singlet |
| ¹H (CH₃) | 1.1 - 1.4 | doublet |
| ¹³C (C=S) | 200 - 210 | - |
| ¹³C (CH) | 40 - 50 | - |
| ¹³C (OCH₃) | 55 - 65 | - |
| ¹³C (CH₃) | 15 - 25 | - |
Note: These are predicted ranges based on data for analogous thioamides and may be influenced by solvent and temperature. researchgate.netrsc.orgrsc.org
Electronic Spectroscopy (UV-Vis, Photoelectron Spectroscopy) for Electronic Transitions (nS → π* (CS))
Electronic spectroscopy techniques, such as UV-Visible (UV-Vis) and Photoelectron Spectroscopy (PES), are employed to investigate the electronic transitions within thioamide molecules.
UV-Vis Spectroscopy reveals information about the electronic transitions between different energy levels. Thioamides exhibit characteristic absorption bands in the UV-Vis region. The most notable is the nS → π* transition of the thiocarbonyl (C=S) group. nih.gov This transition involves the excitation of a non-bonding electron from the sulfur atom to the antibonding π* orbital of the C=S bond. This transition is typically observed at a longer wavelength (around 300-400 nm) compared to the nO → π* transition in amides, due to the higher energy of the sulfur non-bonding orbital. Another significant absorption is the π → π* transition, which occurs at a shorter wavelength, typically around 265-270 nm. nih.gov
Photoelectron Spectroscopy (PES) provides direct information about the energies of molecular orbitals. nih.gov By irradiating the molecule with high-energy photons and measuring the kinetic energy of the ejected electrons, one can determine the ionization potentials corresponding to the removal of electrons from different orbitals. For a thioamide, PES can be used to experimentally determine the energy of the sulfur lone pair (nS) and the π-orbitals, providing valuable data for understanding the electronic structure and reactivity.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net For 3-Methoxy-2-methylpropanethioamide, a single-crystal X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsional angles. nih.gov
A key structural feature of thioamides revealed by X-ray crystallography is the planarity of the thioamide group (C-C(=S)-N), a consequence of the partial double bond character of the C-N bond. rsc.org The C=S bond length in thioamides is significantly longer than the C=O bond in amides (approximately 1.71 Å vs. 1.23 Å). nih.gov This technique would also elucidate the preferred conformation of the molecule in the crystal lattice and reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H protons and the sulfur atom. nih.gov
Application of Hyphenated Techniques in Thioamide Analysis (e.g., GC-MS, HPLC-MS/MS)
Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of thioamides in complex mixtures and for their detailed characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. shimadzu.com While some thioamides may require derivatization to increase their volatility, GC-MS can provide both retention time information for separation and a mass spectrum for identification. researchgate.nethmdb.cashimadzu.com The mass spectrum reveals the molecular weight of the compound and provides characteristic fragmentation patterns that can be used to confirm its structure.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. researchgate.netunipd.itunipd.it HPLC separates the components of a mixture, and the tandem mass spectrometer provides structural information. nih.gov In MS/MS, a specific ion (e.g., the molecular ion of the thioamide) is selected and fragmented to produce a daughter ion spectrum, which is highly specific to the compound's structure. This technique is particularly valuable for the analysis of thioamides in biological matrices. asm.org
Advanced Techniques for Probing Thioamide Dynamics and Interactions
Beyond the standard spectroscopic methods, advanced techniques can be employed to probe the dynamic behavior and intermolecular interactions of thioamides. wesleyan.eduresearchgate.netebay.comsouthampton.ac.uk
Time-resolved spectroscopy can be used to study the dynamics of conformational changes, such as the rotation around the C-N bond. nih.gov Temperature-dependent NMR studies, for instance, can provide information on the energy barriers of such rotational processes. researchgate.netcdnsciencepub.com
Fluorescence quenching studies can be used to investigate the interactions of thioamides with other molecules. The thioamide group can act as a quencher for fluorescent dyes, and the efficiency of this quenching can provide information about the proximity and orientation of the interacting species. nih.gov Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between atoms, providing crucial data for detailed conformational analysis in solution. nih.gov The study of n→π* interactions, which can be stronger in thioamides compared to amides, is another area where advanced computational and experimental techniques are applied to understand their influence on protein stability and conformation. acs.org
Applications of 3 Methoxy 2 Methylpropanethioamide and Thioamide Derivatives in Organic Synthesis
Thioamides as Versatile Building Blocks and Intermediates
Thioamides serve as highly versatile synthons in organic synthesis due to the unique reactivity of the thiocarbonyl group. They are considered valuable intermediates for the preparation of heterocycles and other important organic building blocks. researchgate.net The chemical properties of thioamides are defined by two active centers: the nitrogen atom with its unshared electron pair and the thiocarbonyl group itself. researchgate.net This duality allows them to act as both nucleophiles and electrophiles, underpinning their wide-ranging applications.
Compared to their amide counterparts, the carbon-sulfur double bond (C=S) in thioamides is weaker and more polarizable than the carbon-oxygen double bond (C=O) in amides. researchgate.net This increased reactivity makes the thioamide group a precursor for various transformations. They have been utilized in reactions such as desulfurization, enolate alkylations, and organocatalysis. nih.gov The strategic incorporation of a thioamide into a molecule can enable both subtle and significant changes in its interactions and reactivity. researchgate.net
Synthesis of Sulfur-Containing Heterocycles (e.g., Thiazoles, Thiazolines, Thiazines, Benzothiazoles)
One of the most prominent applications of thioamides is in the synthesis of sulfur-containing heterocyclic compounds. nsc.ru Their ability to react with dielectrophilic agents makes them ideal starting materials for constructing a wide variety of ring systems. mdpi.com The thioamide moiety can act as a 1S,3N-bis-nucleophile, enabling annulation reactions to form five- or six-membered rings. organic-chemistry.org
Thioamides are convenient reagents for preparing heterocycles such as:
Thiazoles: A common method involves the condensation of a thioamide with an α-haloketone (Hantzsch thiazole (B1198619) synthesis).
Thiazolines mdpi.com
Benzothiazoles mdpi.com
Thiophenes nsc.ru
Thiadiazoles nsc.ru
These heterocyclization reactions, which can proceed through either intermolecular or intramolecular pathways, are effective methods for creating diverse and medicinally relevant scaffolds. researchgate.netnsc.ru
| Heterocycle Class | General Synthesis Strategy | Reference |
|---|---|---|
| Thiazoles | Condensation with α-halocarbonyls | researchgate.netmdpi.com |
| Thiazines | Reaction with α,β-unsaturated ketones or similar dielectrophiles | nsc.rumdpi.com |
| Benzothiazoles | Cyclization reactions involving substituted aromatic precursors | mdpi.com |
| Thiophenes | Intramolecular or intermolecular cyclization of functionalized thioamides | nsc.ru |
Role in Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis and drug discovery, allowing for the modification of complex molecules at the final stages of a synthetic sequence. This approach avoids the need to re-synthesize molecules from scratch to create analogues. Thioamides have emerged as valuable tools for LSF due to their unique and often chemoselective reactivity. nih.gov
The thioamide group can be introduced into a complex molecule and then transformed into other functionalities. For instance, a direct and general method for the transamidation of thioamides has been developed, which converts one thioamide into another by N–C(S) transacylation. nih.gov This user-friendly, transition-metal-free method has been successfully applied to the late-stage derivatization of pharmaceutical compounds. nih.gov Furthermore, thioamides within peptides can be used to direct site-specific C-H functionalization or to facilitate the synthesis of depsipeptides through macrolactonization. unimelb.edu.au These strategies highlight the utility of the thioamide group as a reactive handle for introducing molecular diversity at advanced synthetic stages. researchgate.net
Chirality Retention in Thioamide-Containing Peptide Synthesis
In peptide synthesis, maintaining the stereochemical integrity of the constituent chiral amino acids is paramount, as racemization can lead to inactive or undesired biological properties. The synthesis of thioamide-containing peptides, where one or more amide bonds are replaced by a thioamide bond, presents a similar challenge.
Recent advancements have led to efficient methods for creating thioamide peptides with minimal racemization. researchgate.netnih.gov One such method involves a one-pot process that links diverse natural amino acids in the presence of a thiolphosphonate and trichlorosilane. researchgate.netnih.gov This approach successfully replaces carbonyl groups with thiono (C=S) groups while preserving the chirality of the amino acid stereocenters. researchgate.net The ability to perform these transformations without significant epimerization is crucial for the synthesis of biologically active thiopeptides and for their use in structural and functional studies. researchgate.net
Thioamide Incorporation as Probes for Peptide and Protein Folding Studies
Thioamides alter the hydrogen bonding properties of the peptide backbone; the thioamide N-H is a stronger hydrogen bond donor, while the C=S is a weaker hydrogen bond acceptor compared to a standard amide. nih.govnih.gov This allows researchers to systematically probe the importance of specific hydrogen bonds in protein stability and folding. nih.gov
Furthermore, the thioamide group has distinct photophysical properties. It can act as a fluorescence quencher for both UV and visible fluorophores through mechanisms like Förster resonance energy transfer (FRET) or photoinduced electron transfer (PeT). nih.govdigitellinc.com By placing a fluorophore and a thioamide at specific positions within a peptide or protein, the distance-dependent quenching can be used to monitor conformational changes during folding, unfolding, or binding events in real time. nih.gov
| Property of Thioamide Probe | Application in Protein Studies | Reference |
|---|---|---|
| Altered H-Bonding | Probing the role of specific hydrogen bonds in protein stability and folding pathways. | nih.gov |
| Fluorescence Quenching | Monitoring protein conformational changes, dynamics, and binding events via FRET or PeT. | nih.govdigitellinc.com |
| Lower Oxidation Potential | Can participate in electron transfer processes. | nih.gov |
| Red-Shifted π–π* Absorption | Allows for spectral overlap with certain fluorophores, enabling FRET-based studies. | nih.gov |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic yield of 3-Methoxy-2-methylpropanethioamide in laboratory settings?
- Methodological Answer : Focus on reaction stoichiometry, solvent polarity, and temperature control. For example, ether-containing solvents (e.g., THF or DCM) may enhance thioamide formation due to their polarity and inertness. Catalytic agents like pyridine derivatives can stabilize intermediates during nucleophilic substitution. Monitor reaction progress via TLC or HPLC to adjust reaction times and minimize side products .
Q. How can researchers validate the purity of 3-Methoxy-2-methylpropanethioamide post-synthesis?
- Methodological Answer : Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR, IR) techniques. Compare retention times and spectral peaks against certified reference standards. For thioamides, sulfur-specific elemental analysis or X-ray crystallography can confirm molecular integrity .
Q. What safety protocols are critical when handling 3-Methoxy-2-methylpropanethioamide in laboratory environments?
- Methodological Answer : Adopt PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation or skin contact. Follow waste segregation guidelines for sulfur-containing compounds, as improper disposal may generate toxic byproducts like hydrogen sulfide. Refer to OSHA-compliant SDS sheets for spill management and emergency procedures .
Q. Which spectroscopic techniques are most effective for structural characterization of 3-Methoxy-2-methylpropanethioamide?
- Methodological Answer : Prioritize - and -NMR to identify methoxy (-OCH) and thioamide (-C(S)NH) groups. IR spectroscopy can confirm C=S stretching (~1250 cm). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the stability of 3-Methoxy-2-methylpropanethioamide vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy or LC-MS. Thioamides are prone to hydrolysis under acidic conditions, forming carboxylic acids and HS; neutral/basic conditions may favor oxidation to disulfides .
Q. What strategies can resolve contradictions in reported biological activity data for 3-Methoxy-2-methylpropanethioamide derivatives?
- Methodological Answer : Perform dose-response assays across multiple cell lines to account for tissue-specific effects. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. Cross-validate results with computational docking studies (e.g., AutoDock Vina) to identify plausible molecular targets .
Q. How can researchers develop a robust analytical method for quantifying trace impurities in 3-Methoxy-2-methylpropanethioamide batches?
- Methodological Answer : Optimize reverse-phase HPLC with a C18 column and UV detection at 254 nm. Calibrate using spiked impurity standards (e.g., unreacted precursors or oxidation byproducts). Validate method precision (<2% RSD) and accuracy (90–110% recovery) per ICH Q2(R1) guidelines .
Q. What role does 3-Methoxy-2-methylpropanethioamide play in modulating enzyme kinetics, and how can this be experimentally demonstrated?
- Methodological Answer : Use Michaelis-Menten kinetics with varying substrate and inhibitor concentrations. Monitor enzyme activity via spectrophotometric assays (e.g., NADH oxidation for dehydrogenase inhibition). Plot Lineweaver-Burk graphs to distinguish competitive vs. non-competitive inhibition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
